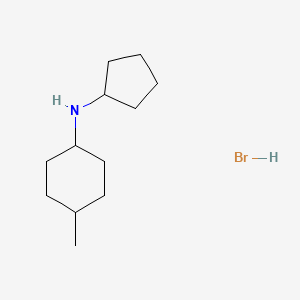

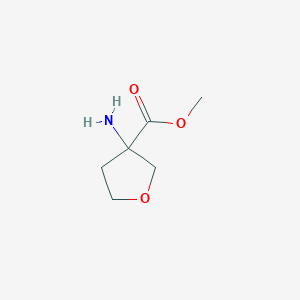

![molecular formula C14H11BrN2S2 B2815664 N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890961-73-6](/img/structure/B2815664.png)

N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine” is a complex organic compound that contains several functional groups. It has a benzothiazole core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, a benzene ring fused with a thiazole ring . The molecule also contains a bromophenyl group (a phenyl ring with a bromine atom attached), a methylthio group (a sulfur atom bonded to a methyl group), and an amine group (a nitrogen atom bonded to hydrogen atoms or alkyl groups).

Molecular Structure Analysis

The benzothiazole core of the molecule is planar due to the conjugated pi system of the fused benzene and thiazole rings. The bromophenyl, methylthio, and amine groups are likely to project out from this plane .Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the sulfur and nitrogen atoms can act as nucleophiles in reactions . The bromine atom on the bromophenyl group is likely to be quite reactive and could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the presence of the bromine atom could make the compound relatively heavy and possibly more reactive. The amine group could allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that can be involved in various chemical synthesis processes. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis showcases the utility of bromophenyl compounds in generating heterocyclic structures with potential therapeutic applications (Lygin & Meijere, 2009). Similarly, the construction of 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeletons via CuCl/S-mediated three-component reactions demonstrates the compound's role in forming thiophene-fused polycyclic structures, which could have various applications in materials science and pharmacology (Zhang et al., 2020).

Antimicrobial Applications

Compounds structurally related to N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine have been explored for their antimicrobial properties. The study on the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives for surface coatings and printing ink paste highlights the potential of thiazole derivatives in creating surfaces resistant to microbial growth, thus indicating the broader antimicrobial utility of such compounds (El‐Wahab et al., 2015).

Antitumor Applications

Novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which share a similar heterocyclic core with N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine, have demonstrated selective and potent antitumor properties. These studies elucidate the mechanism of action and potential clinical applications of benzothiazole derivatives in treating various cancers, showcasing the importance of structural elements in medicinal chemistry research (Bradshaw et al., 2002).

Material Science Applications

The unique properties of benzothiazole derivatives also find applications in material science, such as the development of security inks. A study on a novel half-cut cruciform molecule based on benzothiazole structure demonstrates multi-stimuli responsive behavior, which can be utilized in creating advanced security inks and materials sensitive to mechanical force or pH changes (Lu & Xia, 2016).

Safety And Hazards

Zukünftige Richtungen

Benzothiazoles are a class of compounds with diverse biological activities, and there is ongoing research into their potential applications, particularly in medicinal chemistry . Future research could explore the biological activity of this specific compound and potentially develop it into a therapeutic agent.

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2S2/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYJIQSJZASGCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

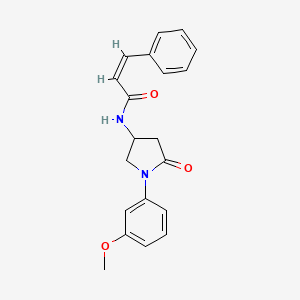

![5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2815586.png)

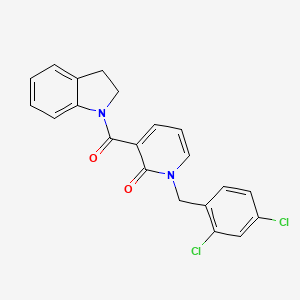

![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)

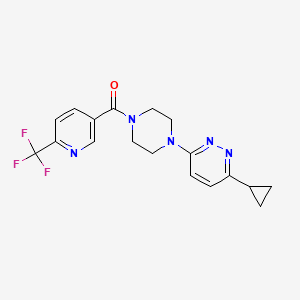

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2815589.png)

![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2815598.png)

![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2815604.png)